4-(acetylamino)-5-chloro-2-methoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide
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Overview
Description
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. It is a derivative of benzoic acid and is often used as an intermediate in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multiple steps:
Starting Material: The process begins with the preparation of 4-acetamido-5-chloro-2-methoxybenzoic acid methyl ester.
Esterification: This compound is synthesized by reacting 4-acetamido-5-chloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst.
Chlorination: The ester is then chlorinated using chlorine gas to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound used as an intermediate in the synthesis of metoclopramide.
Metoclopramide: A dopamine D2 receptor antagonist used as an antiemetic agent.
Uniqueness
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its ability to undergo various chemical reactions and its role as an intermediate in pharmaceutical synthesis highlight its importance in medicinal chemistry .
Properties
Molecular Formula |
C25H24ClN3O4 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C25H24ClN3O4/c1-15-8-10-17(11-9-15)14-27-24(31)18-6-4-5-7-21(18)29-25(32)19-12-20(26)22(28-16(2)30)13-23(19)33-3/h4-13H,14H2,1-3H3,(H,27,31)(H,28,30)(H,29,32) |
InChI Key |
JIKOSUUABGEROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3OC)NC(=O)C)Cl |
Origin of Product |
United States |
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